(2Z)-2-[3-(4-bromophenyl)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide
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Overview
Description
The compound (2Z)-2-[3-(4-bromophenyl)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide is a synthetic organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This specific compound is characterized by the presence of a thiazolidinone ring, a bromophenyl group, a chlorobenzyl group, and a cyano group, making it a complex and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[3-(4-bromophenyl)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide typically involves multiple steps:
Formation of the Thiazolidinone Ring: The initial step involves the condensation of a bromophenyl-substituted thiourea with a chlorobenzyl-substituted α-haloketone under basic conditions to form the thiazolidinone ring.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Formation of the Final Product: The final step involves the reaction of the intermediate with N-methylacetamide under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-2-[3-(4-bromophenyl)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-[3-(4-bromophenyl)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition of enzyme activity, receptor modulation, or DNA intercalation.
Pathways Involved: It may affect signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[3-(4-chlorophenyl)-5-(2-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide
- (2Z)-2-[3-(4-fluorophenyl)-5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide
Uniqueness
The uniqueness of (2Z)-2-[3-(4-bromophenyl)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of both bromine and chlorine atoms in the phenyl and benzyl groups, respectively, may enhance its potency and selectivity in various applications.
Properties
IUPAC Name |
(2Z)-2-[3-(4-bromophenyl)-5-[(2-chlorophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrClN3O2S/c1-24-18(26)15(11-23)20-25(14-8-6-13(21)7-9-14)19(27)17(28-20)10-12-4-2-3-5-16(12)22/h2-9,17H,10H2,1H3,(H,24,26)/b20-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSKSJNLFCBHPZ-HKWRFOASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=C1N(C(=O)C(S1)CC2=CC=CC=C2Cl)C3=CC=C(C=C3)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=CC=C2Cl)C3=CC=C(C=C3)Br)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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